molecular formula C16H8Br2N2O5 B405514 6,8-DIBROMO-N-(4-NITROPHENYL)-2-OXO-2H-CHROMENE-3-CARBOXAMIDE

6,8-DIBROMO-N-(4-NITROPHENYL)-2-OXO-2H-CHROMENE-3-CARBOXAMIDE

Cat. No.: B405514
M. Wt: 468.05g/mol
InChI Key: GUTDTYCPSZPMEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6,8-DIBROMO-N-(4-NITROPHENYL)-2-OXO-2H-CHROMENE-3-CARBOXAMIDE is a synthetic organic compound that belongs to the class of chromene derivatives. Chromenes are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound, with its unique substituents, may exhibit interesting chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,8-DIBROMO-N-(4-NITROPHENYL)-2-OXO-2H-CHROMENE-3-CARBOXAMIDE typically involves multi-step organic reactions. A common synthetic route might include:

    Bromination: Introduction of bromine atoms at the 6 and 8 positions of the chromene ring.

    Nitration: Nitration of aniline to form 4-nitroaniline.

    Amidation: Coupling of the brominated chromene derivative with 4-nitroaniline to form the final carboxamide product.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the nitro group, leading to the formation of nitroso or other oxidized derivatives.

    Reduction: Reduction of the nitro group to an amine group using reducing agents like hydrogen gas with a palladium catalyst.

    Substitution: Halogen atoms (bromine) can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C), sodium borohydride (NaBH4).

    Substitution: Nucleophiles like amines, thiols, or alcohols under basic or acidic conditions.

Major Products

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of 6,8-dibromo-N-(4-aminophenyl)-2-oxo-2H-chromene-3-carboxamide.

    Substitution: Formation of various substituted chromene derivatives.

Scientific Research Applications

Chemistry

    Synthesis of Derivatives: Used as a precursor for the synthesis of various chromene derivatives with potential biological activities.

Biology

    Enzyme Inhibition: Potential inhibitor of specific enzymes due to its structural features.

Medicine

    Anticancer Activity: Chromene derivatives are known for their anticancer properties, and this compound may be studied for similar effects.

    Antimicrobial Activity: Potential use as an antimicrobial agent.

Industry

    Material Science: Possible applications in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 6,8-DIBROMO-N-(4-NITROPHENYL)-2-OXO-2H-CHROMENE-3-CARBOXAMIDE would depend on its specific biological target. Generally, chromene derivatives may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro and bromine substituents could play a role in binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    6,8-Dibromo-2-oxo-2H-chromene-3-carboxamide: Lacks the nitrophenyl group.

    N-(4-Nitrophenyl)-2-oxo-2H-chromene-3-carboxamide: Lacks the bromine substituents.

Uniqueness

6,8-DIBROMO-N-(4-NITROPHENYL)-2-OXO-2H-CHROMENE-3-CARBOXAMIDE is unique due to the presence of both bromine and nitrophenyl groups, which may confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C16H8Br2N2O5

Molecular Weight

468.05g/mol

IUPAC Name

6,8-dibromo-N-(4-nitrophenyl)-2-oxochromene-3-carboxamide

InChI

InChI=1S/C16H8Br2N2O5/c17-9-5-8-6-12(16(22)25-14(8)13(18)7-9)15(21)19-10-1-3-11(4-2-10)20(23)24/h1-7H,(H,19,21)

InChI Key

GUTDTYCPSZPMEP-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1NC(=O)C2=CC3=CC(=CC(=C3OC2=O)Br)Br)[N+](=O)[O-]

Canonical SMILES

C1=CC(=CC=C1NC(=O)C2=CC3=CC(=CC(=C3OC2=O)Br)Br)[N+](=O)[O-]

Origin of Product

United States

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